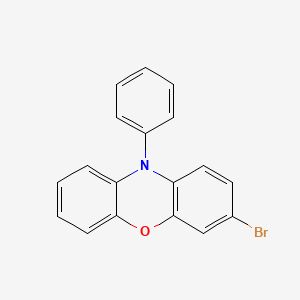

3-Bromo-10-phenyl-10H-phenoxazine

Description

Overview of the Phenoxazine (B87303) Core Structure and its Role in Contemporary Organic Chemistry

The phenoxazine core is a tricyclic heterocyclic system consisting of an oxazine (B8389632) ring fused to two benzene (B151609) rings. wikipedia.org This planar and rigid structure forms the foundation for a diverse range of compounds that have found applications in various scientific fields. acs.org Historically, phenoxazine derivatives were utilized as dyes for silk, and their modern counterparts, such as Nile blue and Nile red, are valued for their high fluorescence and photostability, serving as histological stains and photosensitizers. nih.gov

In contemporary organic chemistry, the phenoxazine scaffold is recognized for its robust applications in organo-electronics and material sciences. researchgate.net Its derivatives are integral components in the development of organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and as photoredox catalysts. nih.govresearchgate.net The inherent electron-rich nature of the phenoxazine ring system makes it an excellent donor unit in donor-acceptor molecules, which are crucial for creating materials with specific charge-transport properties.

Rationale for Halogenation (Bromination) and N-Arylation (Phenyl Substitution) in Phenoxazine Systems

The strategic modification of the phenoxazine core through halogenation and N-arylation is a key strategy to modulate its electronic and physical properties.

Bromination: The introduction of a bromine atom at a specific position, such as the 3-position, serves multiple purposes. Halogen atoms are known to influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of organic molecules. This tuning of the electronic bandgap is critical for optimizing the performance of materials in electronic devices. Furthermore, the presence of a bromine atom provides a reactive handle for further chemical transformations through cross-coupling reactions, allowing for the construction of more complex molecular architectures.

N-Arylation: The substitution of the hydrogen atom on the nitrogen of the phenoxazine core with an aryl group, such as a phenyl ring, significantly impacts the compound's properties. N-arylation enhances the solubility and processability of the resulting material, which is often a challenge for planar aromatic compounds. From an electronic standpoint, the attached aryl group can extend the π-conjugation of the system, leading to altered photophysical properties like absorption and emission wavelengths. The steric bulk of the N-phenyl group can also influence the molecular packing in the solid state, which in turn affects charge transport characteristics. N-aryl phenoxazines have been investigated as highly reducing metal-free photoredox catalysts. acs.org

Position of 3-Bromo-10-phenyl-10H-phenoxazine within the Research Landscape of Functional Organic Compounds

This compound stands as a versatile intermediate in the synthesis of functional organic compounds. Its pre-functionalized structure, featuring both a reactive bromine site and a stabilizing N-phenyl group, makes it a valuable building block for creating a wide array of derivatives with tailored properties. Researchers utilize this compound as a starting point for synthesizing hole-transporting materials for OLEDs, sensitizers for DSSCs, and components for other organic electronic devices. The ability to further functionalize the molecule at the bromine position allows for the systematic investigation of structure-property relationships, a fundamental aspect of materials science research.

The compound's significance also lies in its contribution to the broader understanding of how specific structural modifications influence the performance of organic materials. By studying the properties of derivatives synthesized from this compound, scientists can gain insights into the design principles for next-generation organic electronic materials with enhanced efficiency, stability, and processability.

Properties of this compound

| Property | Value |

| Molecular Formula | C18H12BrNO |

| Molar Mass | 338.2 g/mol |

| IUPAC Name | 3-bromo-10-phenylphenoxazine |

| InChI | InChI=1S/C18H12BrNO/c19-13-10-11-16-18(12-13)21-17-9-5-4-8-15(17)20(16)14-6-2-1-3-7-14/h1-12H |

| InChIKey | KGOHTFSDJIMPMN-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)OC4=CC=CC=C42 |

| CAS Number | 71041-11-7 |

Table generated from data available on PubChem. nih.gov

An in-depth look at the synthetic pathways to this compound reveals a variety of sophisticated chemical strategies. The construction of this specific phenoxazine derivative can be approached by either introducing the bromo-substituent onto a pre-existing phenyl-phenoxazine core or by attaching the phenyl group to a brominated phenoxazine scaffold. This article explores the primary methodologies employed for its synthesis, focusing on direct bromination techniques and various N-arylation reactions.

Properties

IUPAC Name |

3-bromo-10-phenylphenoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrNO/c19-13-10-11-16-18(12-13)21-17-9-5-4-8-15(17)20(16)14-6-2-1-3-7-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGOHTFSDJIMPMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)OC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00533742 | |

| Record name | 3-Bromo-10-phenyl-10H-phenoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00533742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71041-11-7 | |

| Record name | 3-Bromo-10-phenyl-10H-phenoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00533742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 10 Phenyl 10h Phenoxazine

The synthesis of 3-Bromo-10-phenyl-10H-phenoxazine is primarily achieved through two distinct retrosynthetic routes: the bromination of 10-phenyl-10H-phenoxazine or the N-arylation of 3-bromophenoxazine. Each approach utilizes specific reagents and catalytic systems to achieve the desired product.

Computational and Theoretical Investigations of 3 Bromo 10 Phenyl 10h Phenoxazine

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT calculations are a cornerstone of computational chemistry, providing a framework to investigate the electronic structure and ground state properties of molecules. For 3-Bromo-10-phenyl-10H-phenoxazine, these calculations offer valuable insights into its geometry, orbital energies, and charge distribution.

Optimized Molecular Geometries and Conformational Analysis

The molecular structure of 10-phenyl-10H-phenoxazine derivatives is characterized by a central, non-planar phenoxazine (B87303) core with a phenyl group attached to the nitrogen atom. The phenoxazine ring system adopts a folded "butterfly" conformation along the N-O axis. acs.org The degree of this folding, or the dihedral angle, is a key structural parameter. For related phenoxazine compounds, these dihedral angles have been reported to be in the range of 3–10°. acs.org

The introduction of a bromine atom at the 3-position is not expected to significantly alter this fundamental butterfly-like geometry. However, it may induce minor changes in local bond lengths and angles due to its steric and electronic effects. The phenyl group at the N-10 position is typically twisted with respect to the phenoxazine plane. The solid-state structure of a related compound, 10-phenyl-10H-phenoxazine-4,6-diol, shows a distinct conformation that suggests the phenyl group is not coplanar with the phenoxazine system. researchgate.net

Table 1: Predicted Structural Parameters for this compound (based on related compounds)

| Parameter | Predicted Value/Range |

| Phenoxazine Dihedral Angle | ~3-10° |

| C-Br Bond Length | ~1.90 Å |

| C-N-C Angle (at N10) | ~120° |

Note: These values are estimations based on data from similar phenoxazine structures and general principles of computational chemistry. Specific values for this compound would require dedicated computational studies.

Frontier Molecular Orbital (HOMO-LUMO) Energy Levels and Spatial Distributions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior, including its reactivity and photophysical properties. researchgate.net In phenoxazine derivatives, the HOMO is typically localized on the electron-rich phenoxazine ring system, which acts as an electron donor. The LUMO, on the other hand, can be distributed over the entire molecule or localized on specific acceptor moieties if present.

For 10-phenyl-10H-phenoxazine derivatives, the HOMO is expected to have significant contributions from the nitrogen and oxygen lone pairs and the π-system of the phenoxazine core. The phenyl group at the N-10 position can also contribute to the molecular orbitals. The introduction of a bromine atom, being an electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO levels. The HOMO-LUMO energy gap is a critical parameter that influences the molecule's electronic absorption and emission properties. For related phenoxazine derivatives, the HOMO-LUMO gap has been reported in the range of 2.52 eV. researchgate.net

Table 2: Predicted Frontier Orbital Energies for this compound (based on related compounds)

| Orbital | Predicted Energy Range (eV) | Spatial Distribution |

| HOMO | -5.5 to -6.1 | Primarily on the phenoxazine core |

| LUMO | -2.5 to -3.6 | Distributed over the aromatic system |

| HOMO-LUMO Gap | ~2.5 - 3.0 eV | - |

Note: These energy ranges are illustrative and based on computational studies of analogous phenoxazine systems. The actual values for this compound would depend on the specific computational method and basis set used.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the region around the nitrogen and oxygen atoms of the phenoxazine core is expected to exhibit a negative electrostatic potential due to the presence of lone pairs. The bromine atom, being electronegative, will also create a region of negative potential. Conversely, the hydrogen atoms of the aromatic rings will represent areas of positive electrostatic potential. Understanding the MEP is crucial for predicting intermolecular interactions and the molecule's behavior in different chemical environments.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

TD-DFT is a widely used computational method to investigate the electronic excited states of molecules, providing insights into their absorption and emission properties.

Calculation of Singlet and Triplet Excited State Energies

TD-DFT calculations can predict the energies of both singlet (S) and triplet (T) excited states. The energy difference between the ground state (S₀) and the first singlet excited state (S₁) corresponds to the lowest energy electronic absorption. The energy of the first triplet excited state (T₁) is also a critical parameter, particularly for understanding phosphorescence and intersystem crossing processes.

For phenoxazine derivatives, the lowest singlet excited state often corresponds to a π-π* transition within the phenoxazine core. The energy of this transition is influenced by the substituents on the aromatic rings. The introduction of a bromine atom is expected to cause a red-shift (lower energy) in the absorption maximum compared to the unsubstituted 10-phenyl-10H-phenoxazine. The energy difference between the S₁ and T₁ states (ΔE_ST) is an important factor in determining the efficiency of intersystem crossing.

Simulation of Absorption and Emission Spectra

Based on the calculated excited state energies and their corresponding oscillator strengths, TD-DFT can simulate the electronic absorption (UV-Vis) and emission (fluorescence and phosphorescence) spectra of a molecule. These simulated spectra can be compared with experimental data to validate the computational model and aid in the interpretation of experimental results.

For this compound, the simulated absorption spectrum is expected to show a main absorption band in the UV region, corresponding to the S₀ → S₁ transition. The position of this band would be sensitive to the solvent environment, a phenomenon that can also be modeled computationally. The simulated emission spectrum would provide information on the expected fluorescence wavelength, originating from the relaxation from the S₁ state back to the S₀ state.

Table 3: Predicted Spectroscopic Properties for this compound (based on related compounds)

| Property | Predicted Range |

| Absorption Maximum (λ_abs) | ~300-350 nm |

| Emission Maximum (λ_em) | ~350-450 nm |

| Singlet-Triplet Energy Gap (ΔE_ST) | ~0.3-0.7 eV |

Note: These are estimated ranges based on the properties of similar phenoxazine derivatives. Actual values are dependent on the specific molecular environment and computational parameters.

Characterization of Intramolecular Charge Transfer (ICT) Dynamics and States

Intramolecular charge transfer (ICT) is a fundamental process in donor-acceptor molecules, where photoexcitation induces a shift of electron density from an electron-donating moiety to an electron-accepting moiety. In this compound, the phenoxazine core acts as a potent electron donor, while the bromo and phenyl substituents can influence the electronic landscape of the molecule.

Computational studies, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in characterizing ICT states. These calculations can predict the energies and natures of the excited states, including the lowest singlet (S1) and triplet (T1) states. For phenoxazine derivatives, it has been shown that the nature of the substituents on the nitrogen atom and the phenoxazine core dictates the efficiency of ICT.

In the case of this compound, the N-phenyl group is expected to influence the electronic coupling between the donor and acceptor components. The bromine atom, being an electron-withdrawing group, can enhance the acceptor character of the phenoxazine ring it is attached to, thereby modulating the ICT process.

Theoretical investigations on analogous N-aryl phenoxazines have revealed that the photoexcited states can possess significant charge transfer character. These studies indicate that upon photoexcitation, electron density moves from the phenoxazine core to the N-aryl substituent. This charge-separated excited state is crucial for applications in photoredox catalysis and organic electronics.

The dynamics of the ICT process, including the rates of charge separation and recombination, can be computationally modeled. These models often consider the solvent environment, as the polarity of the solvent can significantly impact the stability of the charge-separated state. In polar solvents, the ICT state is often stabilized, leading to a red-shift in the emission spectrum.

A summary of typical computational findings for related phenoxazine derivatives is presented in the table below. While specific data for this compound is not extensively published, these values provide a representative understanding of the electronic properties of this class of compounds.

| Property | Typical Calculated Value for N-Aryl Phenoxazine Derivatives | Significance for this compound |

| S1 Energy | 2.5 - 3.5 eV | Influences the absorption and emission wavelengths. |

| T1 Energy | 2.0 - 3.0 eV | Determines the potential for triplet-state reactivity. |

| S1-T1 Energy Gap (ΔEST) | 0.2 - 0.5 eV | A small gap can facilitate intersystem crossing and thermally activated delayed fluorescence (TADF). |

| Oscillator Strength (S0 → S1) | > 0.1 | Indicates the probability of the electronic transition and thus the absorption intensity. |

| Excited State Dipole Moment | > 10 D | A large value is indicative of a significant charge transfer character in the excited state. |

Note: The values presented are illustrative and based on published data for various N-aryl phenoxazine derivatives. The actual values for this compound would require specific computational analysis.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While specific MD simulation studies on this compound are not widely available in the literature, the application of this technique would be invaluable for understanding several key aspects of its behavior:

Conformational Dynamics: The phenoxazine ring is not perfectly planar and can exist in a folded or "butterfly" conformation. The N-phenyl group also has rotational freedom. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This is crucial as the conformation can significantly affect the electronic properties and steric accessibility of the molecule.

Solvent Interactions: MD simulations can explicitly model the interactions between this compound and solvent molecules. This allows for the study of solvation dynamics, which is the process of how the solvent reorganizes around the molecule after a change in its electronic state (e.g., upon photoexcitation). Understanding solvation is critical for accurately predicting the photophysical properties in different media.

Dynamic Behavior of Substituents: The simulations can reveal the dynamic motions of the bromo and phenyl substituents. For instance, the rotational and vibrational motions of the N-phenyl group could influence the extent of electronic communication with the phenoxazine core and thus impact the ICT process.

A hypothetical MD simulation setup for this compound would involve defining a force field that accurately describes the interatomic and intramolecular forces. The molecule would be placed in a simulation box with a chosen solvent, and the system would be simulated for a sufficient length of time to observe the dynamic events of interest.

| Parameter | Description | Potential Insights from MD Simulations |

| Dihedral Angle (C-N-C-C) | Rotation of the N-phenyl group relative to the phenoxazine core. | Preferred orientation and rotational barriers, which affect electronic conjugation. |

| Folding Angle of Phenoxazine | The degree of planarity of the phenoxazine ring system. | Conformational flexibility and interconversion between different folded states. |

| Radial Distribution Functions | The probability of finding solvent molecules at a certain distance from specific atoms of the solute. | Detailed picture of the solvation shell structure and specific solute-solvent interactions. |

| Time Correlation Functions | The correlation of a property (e.g., dipole moment, position) with itself over time. | Rates of dynamic processes such as conformational changes and rotational diffusion. |

Structure-Electronic Property Relationship Studies for Rational Design

The study of structure-electronic property relationships is a cornerstone of materials science, enabling the rational design of new molecules with tailored functionalities. For this compound, computational methods provide a powerful platform to understand how its chemical structure governs its electronic behavior.

By systematically modifying the structure of this compound in silico and calculating the resulting electronic properties, researchers can establish clear design principles. For example, the position and nature of the bromo substituent can be varied to tune the energy levels of the molecule. Replacing the bromine atom with other electron-withdrawing or electron-donating groups would predictably alter the ICT characteristics.

Key electronic properties that are typically investigated in such studies include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in determining the electron-donating and electron-accepting capabilities of a molecule. For phenoxazine derivatives, the HOMO is typically localized on the electron-rich phenoxazine core, while the LUMO can be on the core or extend to the acceptor substituents. The HOMO-LUMO energy gap is a key factor influencing the color and reactivity of the molecule.

Oxidation and Reduction Potentials: These properties, which can be correlated with the HOMO and LUMO energies, are crucial for applications in electrochemistry and photoredox catalysis. Computational electrochemistry can predict these potentials, guiding the design of molecules with specific redox properties.

Excited State Properties: As discussed in the context of ICT, the energies and characteristics of the excited states are paramount for photophysical applications. Structure-property relationship studies aim to understand how modifications to the molecular structure affect these excited states, for instance, to enhance the efficiency of light emission or to promote specific photochemical reactions.

The insights gained from these computational studies are invaluable for the rational design of new phenoxazine-based materials for a variety of applications, including organic light-emitting diodes (OLEDs), solar cells, and sensors.

| Structural Modification | Predicted Effect on Electronic Properties | Rationale for Design |

| Varying the substituent at the 3-position | Shifting of HOMO/LUMO energies, altering the HOMO-LUMO gap and redox potentials. | To tune the absorption/emission color and redox activity. |

| Modifying the N-aryl substituent | Changing the degree of ICT and the S1-T1 energy gap. | To optimize for applications requiring efficient charge separation or TADF. |

| Altering the planarity of the phenoxazine core | Affecting the extent of π-conjugation and thus the electronic communication within the molecule. | To control the electronic and photophysical properties through conformational constraints. |

Chemical Reactivity and Derivatization Pathways of 3 Bromo 10 Phenyl 10h Phenoxazine

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom attached to the phenoxazine (B87303) core at the C-3 position is a key functional group that can be replaced through nucleophilic substitution reactions. While direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like 3-Bromo-10-phenyl-10H-phenoxazine typically requires harsh conditions, such as high temperatures and pressures, these transformations provide a direct route to introduce a variety of functional groups.

The SNAr mechanism generally proceeds through a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the bromine, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. Subsequently, the bromide ion is expelled, and the aromaticity of the phenoxazine ring is restored.

Common nucleophiles that can be employed in these reactions include alkoxides (to form ethers), thiolates (to form thioethers), and amines. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a milder and more versatile method for forming carbon-nitrogen bonds and are often preferred over traditional SNAr for amine synthesis.

Table 1: Potential Nucleophilic Substitution Products

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Amine | R₂NH | 3-Amino-10-phenyl-10H-phenoxazine |

| Alkoxide | RONa | 3-Alkoxy-10-phenyl-10H-phenoxazine |

| Thiolate | RSNa | 3-(Alkylthio)-10-phenyl-10H-phenoxazine |

Redox Chemistry of the Phenoxazine Core: Oxidation and Reduction Reactions

The phenoxazine core is an electron-rich heterocyclic system, making it susceptible to oxidation. The nitrogen and oxygen heteroatoms can readily donate electron density, facilitating the removal of an electron to form a stable radical cation. This property is central to the use of phenoxazine derivatives in electronic applications, where they can function as electron donors or hole-transporting materials.

The oxidation of the 10-phenyl-10H-phenoxazine moiety can be achieved using chemical or electrochemical methods. The resulting radical cation is stabilized by the delocalization of the positive charge and the unpaired electron across the entire tricyclic system and, to some extent, the N-phenyl ring. The stability of this radical cation is a key feature of phenoxazine chemistry.

Conversely, reduction of the phenoxazine system is less common but can be achieved under specific conditions. More relevant is the reduction of functional groups that may have been added to the molecule in other synthetic steps. For example, a nitro group introduced via electrophilic substitution can be reduced to an amino group using standard reducing agents like Sn/HCl or through catalytic hydrogenation. This nitration/reduction sequence is a powerful method for introducing an amine group onto the aromatic core. nasa.gov

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring and Phenoxazine Core

Electrophilic aromatic substitution (EAS) provides a pathway to introduce additional functional groups onto the aromatic rings of this compound. The position of substitution is directed by the electronic effects of the existing substituents. libretexts.orglibretexts.org

Phenoxazine Core: The phenoxazine ring system is highly activated towards electrophilic attack due to the strong electron-donating resonance effects of the nitrogen and oxygen atoms, which direct incoming electrophiles to the ortho and para positions. libretexts.org In this molecule, the likely positions for substitution are C-7 and potentially C-1. The bromine atom at C-3 is a deactivating group but also an ortho, para-director, which would direct incoming electrophiles to positions C-2 and C-4; however, the strong activating effect of the heteroatoms typically dominates. libretexts.org Steric hindrance may also influence the regioselectivity.

N-Phenyl Ring: The nitrogen of the phenoxazine ring withdraws electron density from the N-phenyl substituent via an inductive effect. This deactivates the phenyl ring towards electrophilic substitution and directs incoming electrophiles to the meta position. libretexts.org

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (H₂SO₄/SO₃), and Friedel-Crafts acylation/alkylation. youtube.com

Cross-Coupling Reactions for Further Functionalization (e.g., Suzuki, Sonogashira, Heck)

The carbon-bromine bond at the C-3 position is an ideal handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful tools for C-C bond formation. These reactions allow for the introduction of a wide array of substituents, making this compound a valuable precursor for complex, functional molecules.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (a boronic acid or boronic ester) to form a new aryl-aryl bond. libretexts.org It is widely used to synthesize biaryl compounds, which are common structures in organic electronics. nih.govresearchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, yielding an arylethyne. wikipedia.orgnasa.gov This is a key method for introducing π-conjugated alkynyl linkers into molecular structures, extending conjugation for applications in dyes and electronic materials. nih.gov

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a new, substituted alkene. organic-chemistry.orgnih.gov It is a versatile method for creating vinyl-substituted aromatic compounds. beilstein-journals.org

Table 2: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₂CO₃, Cs₂CO₃ | 3-Aryl-10-phenyl-10H-phenoxazine |

| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂, CuI | Et₃N, i-Pr₂NH | 3-(Alkynyl)-10-phenyl-10H-phenoxazine |

| Heck | H₂C=CHR | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | 3-(Vinyl)-10-phenyl-10H-phenoxazine |

Mechanistic Investigations of Key Transformations

The mechanisms of the primary transformations involving this compound are well-established in the field of organic chemistry.

Electrophilic Aromatic Substitution: The mechanism proceeds via a two-step process. First, the π-system of the aromatic ring attacks an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This is the rate-determining step. In the second, fast step, a base removes a proton from the carbon that formed the bond with the electrophile, restoring the aromatic system. msu.edu

Palladium-Catalyzed Cross-Coupling: These reactions proceed through a catalytic cycle involving a palladium complex. The general cycle for a Suzuki coupling consists of three main steps: libretexts.org

Oxidative Addition: The aryl bromide (Ar-Br) reacts with the Pd(0) catalyst to form a Pd(II) complex (Ar-Pd-Br).

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium complex, displacing the bromide and forming a new Pd(II) complex (Ar-Pd-Ar').

Reductive Elimination: The two organic groups are eliminated from the palladium center, forming the new C-C bond in the final product (Ar-Ar') and regenerating the Pd(0) catalyst, which can then re-enter the cycle.

The mechanisms for the Sonogashira and Heck reactions follow similar catalytic cycles involving oxidative addition and reductive elimination, with variations in the intermediate steps (e.g., the Sonogashira reaction involves a copper co-catalyst in its classical form). wikipedia.orgorganic-chemistry.org

Synthesis of Advanced Phenoxazine Derivatives from this compound as a Precursor

The true value of this compound lies in its role as a versatile intermediate for the synthesis of advanced functional materials. The cross-coupling reactions described above are instrumental in this regard. By carefully selecting the coupling partners, a vast array of derivatives with tailored properties can be synthesized.

For instance, phenoxazine is a strong electron-donating moiety. By using Suzuki coupling to attach an electron-accepting aryl group (e.g., a pyridine, benzothiadiazole, or cyano-substituted phenyl ring) to the C-3 position, a molecule with a Donor-π-Acceptor (D-π-A) architecture can be constructed. Such D-π-A systems are fundamental to the design of:

Organic Light-Emitting Diodes (OLEDs): Phenoxazine derivatives are used as host materials or emitters in the emissive layer of OLED devices. nih.gov

Functional Dyes: The D-π-A structure often leads to strong intramolecular charge transfer, resulting in intense absorption and emission in the visible or near-infrared spectrum. These properties are desirable for applications in dye-sensitized solar cells (DSSCs) and as fluorescent probes. chemrxiv.orgnih.govrsc.org

Table 3: Examples of Advanced Derivatives from this compound

| Reaction Type | Coupling Partner Precursor | Resulting Derivative Structure | Potential Application |

|---|---|---|---|

| Suzuki Coupling | 4-Cyanophenylboronic acid | 3-(4-Cyanophenyl)-10-phenyl-10H-phenoxazine | OLED Emitter |

| Sonogashira Coupling | Ethynyl-pyrene | 3-(Pyren-1-ylethynyl)-10-phenyl-10H-phenoxazine | Fluorescent Sensor |

| Heck Coupling | n-Butyl acrylate | Butyl 3-(10-phenyl-10H-phenoxazin-3-yl)acrylate | Polymer Monomer |

Through these derivatization pathways, the foundational structure of this compound is elaborated into highly specialized molecules designed for high-performance applications in materials science.

Advanced Applications and Performance in Non Clinical Research Fields

Organic Electronics and Optoelectronic Devices

The phenoxazine (B87303) scaffold is a key component in the design of materials for organic electronic and optoelectronic applications due to its strong electron-donating nature and unique structural characteristics.

Phenoxazine derivatives are integral to the development of advanced materials for Organic Light-Emitting Diodes (OLEDs). They are often employed as electron-donor units in donor-acceptor (D-A) type molecules. In this architecture, the phenoxazine moiety is paired with an electron-accepting unit to create materials with intramolecular charge-transfer (ICT) properties. This separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial for designing efficient emitters.

Specifically, D-A-D triads, where a central acceptor is flanked by two phenoxazine donor units, have been developed as highly effective orange-TADF emitters for OLEDs. worktribe.com These materials have achieved high external quantum efficiencies (EQEs) of up to 16.8%, a figure that surpasses the theoretical maximum of approximately 5% for conventional fluorescent emitters. worktribe.comrsc.org The incorporation of the phenoxazine structure is fundamental to achieving these high efficiencies by enabling the harvesting of both singlet and triplet excitons. rsc.org While not explicitly used in the cited studies, the 3-bromo-10-phenyl-10H-phenoxazine structure represents a foundational building block for creating such high-performance D-A-D systems.

The N-aryl phenoxazine structure is particularly significant in the study of Thermally Activated Delayed Fluorescence (TADF). TADF is a mechanism that allows for the conversion of non-emissive triplet excitons into emissive singlet excitons through reverse intersystem crossing (rISC). This process is highly desirable in OLEDs as it can theoretically enable 100% internal quantum efficiency. A key requirement for efficient TADF is a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). The twisted geometry between the donor (phenoxazine) and acceptor units in D-A molecules helps to spatially separate the HOMO and LUMO, leading to a small ΔEST and promoting efficient rISC. worktribe.com

Furthermore, the phenoxazine framework contributes to materials exhibiting Room Temperature Phosphorescence (RTP). RTP is the long-lived emission from the triplet excited state at ambient temperatures. Materials based on phenothiazine (B1677639), a structurally similar sulfur-containing analogue, have been investigated for their RTP properties, which have applications in data storage and anti-counterfeiting technologies. researchgate.net Recently, a novel phenomenon known as delayed RTP has been reported, where the phosphorescent glow is postponed by milliseconds after the cessation of excitation, offering potential for advanced, time-resolved information encryption. nih.gov The rigid and heteroatomic nature of the phenoxazine core in this compound makes it a prime candidate for incorporation into novel RTP materials.

Photoredox Catalysis and Polymerization Processes

Phenoxazine derivatives have emerged as a powerful class of organic photoredox catalysts, offering a metal-free alternative to traditional transition metal complexes. Their strong reducing ability in the photoexcited state is a key attribute for these applications.

N-aryl phenoxazines are highly effective as strongly reducing, metal-free photoredox catalysts for organocatalyzed Atom Transfer Radical Polymerization (O-ATRP). nih.govsigmaaldrich.com This technique allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity (Đ). The process is initiated when the phenoxazine catalyst absorbs light, promoting it to an excited state with a significantly enhanced reduction potential (e.g., ~ -2 V vs SCE). nih.gov This photoexcited catalyst then reduces an alkyl halide initiator, generating a radical that commences the polymerization of monomers like methyl methacrylate (B99206) (MMA). nih.govnih.gov

Research has shown that modifying the phenoxazine core can tune its catalytic performance. For instance, adding biphenyl (B1667301) substituents to the core can shift the catalyst's absorption into the visible light spectrum, making the process more efficient under white light LEDs. nih.gov This leads to the production of polymers with quantitative initiator efficiencies and narrow dispersities (Đ ranging from 1.13 to 1.31). nih.govnih.gov The planarity of the phenoxazine catalyst during the catalytic cycle has been identified as a key factor in achieving well-controlled polymerization. nih.govsigmaaldrich.com While phenothiazines have also been used, phenoxazines often demonstrate improved performance in O-ATRP. nih.gov

Table 1: Performance of N-Aryl Phenoxazine Catalysts in O-ATRP of Methyl Methacrylate (MMA)

| Catalyst Type | Light Source | Monomer Conversion | Dispersity (Đ) | Source(s) |

|---|---|---|---|---|

| N-naphthyl phenoxazine | 365 nm UV | High | 1.07 - 1.38 | nih.gov |

| Core-substituted phenoxazine | White LEDs | High | 1.13 - 1.31 | nih.govnih.gov |

The potent photoredox capabilities of the phenoxazine scaffold extend beyond polymerization to a variety of other organic transformations. Phenoxazine-based photocatalysts have been successfully used for the dehalogenation of aryl halides and in pinacol-type coupling reactions of aromatic aldehydes, achieving moderate to high yields in transformations that are otherwise difficult. diva-portal.orgdiva-portal.org

Furthermore, phenoxazine-based porous organic polymers and covalent triazine frameworks (CTFs) have been developed as heterogeneous photocatalysts. researchgate.netrsc.org These materials leverage the photoactive phenoxazine unit within a stable, recyclable framework. For example, a phenoxazine-based CTF has been shown to be a highly efficient metal-free catalyst for the aerobic hydroxylation of arylboronic acids to phenols under visible light, outperforming commercial catalysts like TiO₂ and g-C₃N₄. rsc.org This heterogeneous catalyst demonstrated excellent stability and could be reused multiple times without a significant loss of activity. rsc.org

Chemical Sensors and Fluorescent Probes for Environmental and Analytical Research

The inherent fluorescence of the phenoxazine core makes it a suitable building block for chemical sensors and probes. The electronic properties of the fluorophore can be engineered to change upon interaction with a specific analyte, leading to a detectable signal, such as fluorescence quenching or enhancement.

While research specifically detailing this compound as a sensor is not prominent, its structural analogue, phenothiazine, has been successfully incorporated into fluorescent sensors. For instance, a new sensor based on a phenothiazine fluorophore was developed for the sensitive and selective detection of cyanide (CN⁻) ions. nih.gov In this system, the nucleophilic attack of cyanide onto the sensor molecule induces an intramolecular charge transfer (ICT) effect, which results in significant fluorescence quenching. nih.gov This sensor was effective for detecting cyanide in living cells and zebrafish, demonstrating its potential for biological and environmental monitoring. nih.gov Given the similar electronic and fluorescent properties of phenoxazine, the this compound scaffold represents a promising platform for the rational design of novel fluorescent probes for a range of analytes. The bromo-substituent provides a convenient handle for attaching specific recognition units to tailor the sensor's selectivity.

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | - |

| Methyl Methacrylate | MMA |

| 10-phenylphenoxazine | - |

| 10-(Perylene-3-yl-10H-Phenoxazine) | PHP |

| Phenothiazine | - |

| Titanium Dioxide | TiO₂ |

| Graphitic carbon nitride | g-C₃N₄ |

Design Principles for Selective Analyte Detection

The design of chemosensors based on phenoxazine derivatives, including those analogous to this compound, hinges on the principle of modulating the electronic and photophysical properties of the core structure upon interaction with a specific analyte. The strong electron-donating nature of the phenoxazine nitrogen atom is a key feature that can be exploited for sensing applications.

A primary design strategy involves the "fluorophore-receptor" model. In this model, the phenoxazine unit acts as the fluorophore, providing the signaling component, while a recognition moiety (the receptor) is chemically linked to it. The bromo-substituent at the 3-position of this compound serves as a convenient synthetic handle for the attachment of various receptor groups. These receptors are designed to selectively bind with the target analyte through mechanisms such as coordination bonds, hydrogen bonding, or specific chemical reactions.

For instance, to detect metal ions, a receptor with chelating groups can be attached. The binding of a metal ion to the receptor can induce a change in the electronic properties of the phenoxazine fluorophore, leading to a detectable change in its fluorescence or absorption spectrum. This change can manifest as an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal.

Another design principle is the "reaction-based" sensor. In this approach, the analyte participates in a chemical reaction with a functional group attached to the phenoxazine core. For example, a maleimide (B117702) moiety can be introduced to react with biothiols like L-cysteine via a Michael addition reaction. This reaction alters the electronic structure of the phenoxazine derivative, resulting in a measurable optical response. While not specifically documented for this compound, the synthesis of 6-bromo-9-maleimido-5H-benzo[a]phenoxazin-5-one highlights the feasibility of incorporating such reactive sites onto a bromo-phenoxazine scaffold for the detection of specific biological molecules.

Sensing Mechanisms and Performance Metrics

The sensing mechanism in phenoxazine-based probes is typically governed by processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). In a PET-based sensor, the receptor can quench the fluorescence of the phenoxazine fluorophore in its unbound state. Upon binding to the analyte, the PET process is inhibited, leading to a "turn-on" fluorescence response. Conversely, in an ICT-based sensor, the binding of an analyte can alter the charge distribution within the molecule, causing a shift in the emission wavelength or a change in fluorescence intensity.

The performance of a chemosensor is evaluated based on several key metrics:

Selectivity: This refers to the ability of the sensor to respond to the target analyte in the presence of other potentially interfering species. High selectivity is achieved through the careful design of the receptor to have a strong and specific affinity for the analyte.

Sensitivity: This is determined by the limit of detection (LOD), which is the lowest concentration of the analyte that can be reliably detected. High sensitivity is often associated with a large change in the optical signal upon analyte binding and a high association constant between the sensor and the analyte.

Response Time: This is the time required for the sensor to reach a stable signal after the addition of the analyte. A rapid response time is crucial for real-time monitoring applications.

Linear Range: This is the concentration range over which the sensor's response is directly proportional to the analyte concentration. A wide linear range allows for the quantification of the analyte over a broad concentration spectrum.

While specific performance data for sensors based on this compound is not extensively available in the literature, studies on analogous phenoxazine-based fluorescent probes for metal ions and biological thiols have demonstrated the potential for high selectivity and sensitivity, with detection limits often in the micromolar to nanomolar range.

Dye-Sensitized Solar Cells (DSSCs)

Phenoxazine derivatives have emerged as promising organic dyes for use as sensitizers in Dye-Sensitized Solar Cells (DSSCs) due to their strong electron-donating capabilities and favorable electrochemical properties. The phenoxazine moiety acts as the electron donor (D) in a typical D-π-A (Donor-π bridge-Acceptor) dye architecture. The bromo-substituent in this compound can be utilized to further functionalize the molecule, for instance, by introducing acceptor groups or modifying the π-bridge to optimize its performance in DSSCs.

The electron injection driving force is another crucial parameter for efficient DSSC operation. It is related to the energy difference between the Lowest Unoccupied Molecular Orbital (LUMO) of the dye and the conduction band edge of the semiconductor (typically TiO₂). For efficient electron injection to occur, the LUMO level of the dye must be more negative (higher in energy) than the conduction band edge of the semiconductor. The strong electron-donating nature of the phenoxazine core helps to ensure a sufficiently high Highest Occupied Molecular Orbital (HOMO) energy level, and with appropriate acceptor groups, the LUMO level can be tuned to provide an adequate driving force for electron injection.

The electrochemical properties of the dye are paramount for both efficient charge separation and dye regeneration in a DSSC. The key electrochemical parameters are the HOMO and LUMO energy levels, which can be estimated from cyclic voltammetry measurements.

HOMO Level: The HOMO level of the dye should be more positive (lower in energy) than the redox potential of the electrolyte (typically I⁻/I₃⁻) to ensure efficient regeneration of the oxidized dye. The oxidation potential of phenoxazine derivatives is generally low, indicating a high-lying HOMO and strong electron-donating character, which is favorable for this process. Studies on related compounds have shown that phenoxazine-based dyes exhibit more facile oxidation compared to their phenothiazine counterparts.

LUMO Level: As mentioned earlier, the LUMO level must be sufficiently high to facilitate electron injection into the semiconductor's conduction band.

The non-planar, butterfly-like conformation of the phenoxazine ring can also play a beneficial role by suppressing the formation of dye aggregates on the semiconductor surface. Dye aggregation can be detrimental to DSSC performance as it can lead to fluorescence quenching and reduced electron injection efficiency.

Below is a table summarizing the typical electrochemical and photophysical properties of phenoxazine-based dyes relevant to DSSC applications, based on data for analogous compounds.

| Property | Typical Range/Value for Phenoxazine Dyes | Significance for DSSC Performance |

| Absorption Maximum (λmax) | 400 - 550 nm | Determines the portion of the solar spectrum harvested. |

| Molar Extinction Coefficient (ε) | > 20,000 M⁻¹cm⁻¹ | A high value indicates strong light absorption. |

| HOMO Energy Level | -5.0 to -5.5 eV | Must be lower than the electrolyte's redox potential for efficient dye regeneration. |

| LUMO Energy Level | -2.5 to -3.5 eV | Must be higher than the semiconductor's conduction band for efficient electron injection. |

| Oxidation Potential | +0.5 to +1.0 V vs. NHE | A lower potential indicates stronger electron-donating ability. |

Development of Novel Materials Using this compound as a Core Building Block

The presence of the reactive bromo-substituent at the 3-position makes this compound a valuable and versatile building block for the synthesis of a wide array of novel organic functional materials. The bromine atom can be readily transformed into other functional groups or used as a coupling site in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions.

This synthetic versatility allows for the incorporation of the electron-rich and photophysically active phenoxazine core into larger molecular architectures, including:

Conjugated Polymers: this compound can serve as a monomer in polymerization reactions to create polymers with phenoxazine units in the main chain or as pendant groups. These polymers are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), due to their potential for good charge transport properties and luminescence. For instance, oxidative polymerization of phenoxazine has been shown to produce electroactive polymers.

Small Molecules for Organic Electronics: The bromo-substituent can be used to couple the phenoxazine core to other electroactive units to construct complex small molecules with tailored electronic and photophysical properties. For example, coupling with electron-accepting moieties can lead to the formation of donor-acceptor molecules with strong ICT character, which are useful as emitters in OLEDs or as non-linear optical materials.

Functional Dyes and Probes: As discussed previously, the bromo-group provides a site for the attachment of various functional groups to create advanced dyes for DSSCs or highly selective fluorescent probes for a range of analytes.

The ability to easily modify the structure of this compound through its bromo-substituent makes it a powerful tool for chemists to design and synthesize new materials with customized properties for a variety of high-performance applications.

Future Research Directions and Emerging Trends

Development of Highly Efficient and Sustainable Synthetic Methodologies

The synthesis of 3-Bromo-10-phenyl-10H-phenoxazine and its derivatives often relies on established cross-coupling reactions, such as the Buchwald-Hartwig amination. A common synthetic route involves the palladium-catalyzed coupling of a substituted phenoxazine (B87303) core with an aryl halide. For instance, the synthesis of derivatives like N-(2-chlorophenyl)-10-phenyl-10H-phenoxazin-3-amine utilizes this compound as a starting material in a reaction catalyzed by a palladium acetate (B1210297) (Pd(OAc)2) and phosphine (B1218219) ligand system. rsc.org

Future research is increasingly directed towards making these synthetic pathways more efficient and environmentally benign. Key areas of development include:

Catalyst Innovation: Exploring the use of earth-abundant and less toxic metal catalysts (e.g., copper or iron) as alternatives to palladium to reduce costs and environmental impact.

Green Chemistry Principles: Optimizing reaction conditions to minimize waste, reduce energy consumption, and utilize greener solvents. This includes exploring solvent-free reaction conditions or the use of high-boiling, recyclable solvents like N,N-dimethylacetamide (DMF). rsc.org

Flow Chemistry: Implementing continuous flow synthesis processes, which can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch methods.

Advanced Spectroscopic Characterization of Dynamic Processes and Excited State Behavior

A significant portion of the research on phenoxazine derivatives is driven by their potential as organic photoredox catalysts. nih.gov Understanding the intricate details of their behavior upon photoexcitation is paramount. Future studies will employ a sophisticated suite of spectroscopic techniques to probe these dynamics.

Advanced characterization will focus on:

Transient Absorption Spectroscopy: To directly observe and characterize the transient species formed in the excited state, including triplet states and charge-transfer (CT) states, on timescales from femtoseconds to milliseconds.

Time-Resolved Fluorescence and Phosphorescence: To accurately measure the lifetimes and quantum yields of emissive states, providing insight into the efficiency of intersystem crossing and the nature of the triplet state.

Electron Paramagnetic Resonance (EPR) Spectroscopy: To study the electronic structure of the triplet excited state and radical ions formed during photoredox cycles.

These experimental techniques, when coupled with computational modeling, provide a powerful approach to understanding how modifications to the phenoxazine core influence excited-state properties like reduction potentials and triplet energies. acs.org

Exploration of this compound in Hybrid Materials and Nanostructures

Incorporating this compound and its derivatives into larger, functional assemblies is a burgeoning area of research. By combining the phenoxazine unit with other materials, scientists can create hybrid systems with emergent properties.

Emerging trends include:

Polymer Conjugates: Covalently attaching phenoxazine derivatives to polymer backbones to create materials for organic electronics or to serve as recoverable photoredox catalysts.

Self-Assembled Nanostructures: Designing phenoxazine derivatives that can self-assemble into well-defined nanostructures such as nanoparticles (NPs). For example, derivatives have been formulated into NPs for applications that leverage their photophysical properties. rsc.org These nanostructures can enhance solubility in aqueous media and provide a high local concentration of the active molecule.

Surface Functionalization: Grafting phenoxazine molecules onto the surfaces of metal oxides (e.g., TiO2) or quantum dots to create hybrid materials for light-harvesting applications or heterogeneous catalysis.

Deeper Elucidation of Complex Reaction Mechanisms and Photophysical Phenomena

While phenoxazine derivatives have shown great promise as photoredox catalysts, particularly in organocatalyzed atom transfer radical polymerization (O-ATRP), the underlying mechanisms are highly complex. morressier.com A deeper mechanistic understanding is crucial for optimizing catalyst performance and expanding their synthetic utility.

Future research will aim to:

Identify Key Intermediates: Use a combination of spectroscopic and computational methods to identify and characterize all intermediates within the catalytic cycle.

Unravel Charge Transfer Pathways: Differentiate between various possible charge transfer excited states. For instance, research has shown that depending on the substitution pattern, charge transfer can occur between the nitrogen atom's substituent and the phenoxazine core, or between a core substituent and the core itself. nih.govacs.org

Quantify Reaction Kinetics: Perform detailed kinetic studies to understand the rate-determining steps of catalytic processes and how catalyst structure affects reaction rates and efficiency. This knowledge is essential for designing catalysts that maintain control throughout a polymerization reaction. newiridium.com

Computational Design of Next-Generation Phenoxazine Derivatives with Tailored Properties

Computational chemistry has become an indispensable tool for accelerating materials discovery. The use of in silico methods allows for the rational design of new phenoxazine derivatives with precisely tailored properties, saving significant time and resources compared to a purely experimental trial-and-error approach.

The primary computational tool employed is Time-Dependent Density Functional Theory (TD-DFT), which can reliably predict key photophysical parameters. acs.orgnewiridium.com Future computational efforts will focus on:

High-Throughput Screening: Developing computational workflows to rapidly screen large virtual libraries of potential phenoxazine derivatives to identify candidates with desired absorption profiles, redox potentials, and triplet energies.

Predicting Structure-Property Relationships: Using computational models to build robust structure-property relationships. For example, models can predict how adding electron-donating or electron-withdrawing groups at specific positions on the phenoxazine core will alter its excited-state reduction potential. acs.orgmorressier.com

Modeling Solvent and Environmental Effects: Incorporating more sophisticated models that can accurately predict how the surrounding environment, such as the solvent or a polymer matrix, affects the photophysical behavior of the molecule.

Interactive Table: Computationally Guided Tuning of Phenoxazine Properties This table illustrates how computational modeling helps predict the effect of substituents on the photophysical properties of phenoxazine derivatives, guiding the synthesis of catalysts for applications like O-ATRP.

| Molecular Modification | Predicted Effect on Properties | Desired Outcome for O-ATRP |

| Add N-aryl substituent (e.g., N-naphthyl) | Induces charge transfer (CT) excited state | Enhanced photoredox activity |

| Add electron-donating group to core | Increases oxidation potential, may alter triplet energy | Tune catalytic power |

| Add electron-withdrawing group to core | Decreases oxidation potential, tunes excited state reduction potential | Fine-tune redox window for specific monomers |

| Extend π-conjugation of core | Red-shifts absorption spectrum to visible light region | Utilize lower energy light sources, avoid side reactions |

Expansion into Novel Non-Clinical Applications within Material Science and Organic Chemistry

Beyond their well-documented use in photoredox catalysis, the unique properties of this compound derivatives make them attractive candidates for a range of other applications in material science and organic chemistry.

Future explorations will likely target:

Organic Light-Emitting Diodes (OLEDs): The rigid, electron-rich phenoxazine core can be a building block for developing new host materials or thermally activated delayed fluorescence (TADF) emitters for next-generation displays and lighting.

Organic Dyes: The chromophoric nature of the phenoxazine scaffold makes it a foundation for creating novel, metal-free organic dyes for applications such as dye-sensitized solar cells (DSSCs) or as fluorescent probes. researchgate.net

Advanced Polymer Synthesis: Expanding their use beyond O-ATRP to other controlled polymerization techniques and for the synthesis of complex polymer architectures like block copolymers and star polymers. The ability to tailor their redox properties makes them adaptable to a wide range of monomers and reaction conditions. newiridium.com

Q & A

Q. What are efficient synthetic routes for preparing 3-Bromo-10-phenyl-10H-phenoxazine, and how can reaction conditions be optimized?

- Methodological Answer : Microwave-assisted synthesis is a validated approach for phenoxazine derivatives. For brominated analogs, direct bromination of 10-phenyl-10H-phenoxazine using N-bromosuccinimide (NBS) under controlled temperature (e.g., 60–80°C) in chlorinated solvents (e.g., DCM) achieves regioselective substitution at the 3-position . Purification via column chromatography with silica gel and hexane/ethyl acetate gradients ensures high yield (>70%). Optimization should prioritize minimizing side reactions (e.g., over-bromination) by monitoring reaction time and stoichiometry.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer : Combine and NMR to identify aromatic proton environments and confirm bromine substitution patterns. For example, deshielded protons adjacent to bromine exhibit distinct splitting in NMR. High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy). Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. How do electronic and steric effects of the 3-bromo and 10-phenyl substituents influence the compound’s photophysical stability in photocatalytic applications?

- Methodological Answer : The bromine atom introduces electron-withdrawing effects, reducing the HOMO energy and enhancing oxidative stability. Compare cyclic voltammetry (CV) profiles of this compound with non-brominated analogs to quantify redox potentials. Accelerated aging tests under UV irradiation (e.g., 365 nm, 24 h) with periodic UV-Vis monitoring reveal degradation pathways (e.g., dehalogenation). DFT calculations (B3LYP/6-31G*) model charge distribution and predict reactive sites .

Q. What strategies enable selective functionalization of this compound for developing hybrid materials?

- Methodological Answer : Utilize Suzuki-Miyaura cross-coupling to replace bromine with aryl/heteroaryl groups. Optimize conditions (e.g., Pd(PPh) catalyst, KCO base, DMF/HO solvent) for high coupling efficiency (>80%). For axial functionalization, protect the phenoxazine core with tert-butyldimethylsilyl (TBS) groups before introducing substituents at the 10-phenyl position . Monitor reaction progress via TLC and isolate products using size-exclusion chromatography.

Q. How can conformational flexibility of the phenoxazine core impact biological activity, and what techniques quantify this?

- Methodological Answer : X-ray crystallography resolves the non-planar "butterfly" conformation of the phenoxazine core, where bromine and phenyl substituents influence dihedral angles. Compare crystal structures with molecular dynamics (MD) simulations (AMBER force field) to assess flexibility in solution. For biological assays (e.g., HDAC inhibition), correlate conformational stability (via DSC) with IC values to identify structure-activity relationships .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H1H NMR splitting) for brominated phenoxazines?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotamers) or impurities. Perform variable-temperature NMR (VT-NMR) to distinguish between static and dynamic splitting. For impurities, use preparative HPLC to isolate minor components and re-analyze via HRMS. Cross-validate with alternative techniques like - COSY or NOESY to confirm coupling patterns .

Data-Driven Research Considerations

Q. What computational tools predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Employ density functional theory (DFT) to calculate Fukui indices, identifying electrophilic/nucleophilic sites. Software like Gaussian or ORCA models transition states for Suzuki coupling, optimizing Pd-ligand interactions. Compare predicted activation energies with experimental yields to refine computational parameters .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

- Methodological Answer : Standardize protocols using IUPAC-recommended reaction conditions (e.g., solvent purity, catalyst lot numbers). Share raw NMR/MS data via open-access repositories (e.g., Zenodo) and provide detailed crystallographic information (CCDC deposition numbers) for independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.